molecular formula C16H10O7 B1203551 Endocrocin CAS No. 481-70-9

Endocrocin

Cat. No. B1203551
CAS RN: 481-70-9
M. Wt: 314.25 g/mol
InChI Key: UZOHDKGTYVTYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endocrocin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by a carboxy group at position 2, a methyl group at position 3, and hydroxy groups at positions 1, 6, and 8. It has a role as a metabolite. It is a monocarboxylic acid, a member of phenols and a trihydroxyanthraquinone.

Scientific Research Applications

1. Biosynthetic Pathways in Fungi

Endocrocin, a simple anthraquinone found in fungi, is produced through specific biosynthetic pathways. In Aspergillus fumigatus, the biosynthetic genes required for endocrocin production are regulated by the global regulator LaeA. This includes a nonreducing polyketide synthase (encA), a metallo-β-lactamase type thioesterase (encB), and a monooxygenase (encC). An adjacent gene, encD, influences endocrocin levels, with its deletion resulting in higher production than in the wild-type strain (Lim et al., 2012).

2. Chemical Synthesis Approaches

Endocrocin and related anthraquinone pigments like cinnalutein can be synthesized regioselectively using a Marschalk type reaction, starting from the natural hydroxy anthraquinone emodin. This synthesis approach also opens up possibilities for creating new derivatives of photodynamically active hypericin (Waser et al., 2005).

3. Metabolic Engineering for Production

The biosynthesis of endocrocin has been successfully reconstituted in Saccharomyces cerevisiae by combining enzymes from various sources. This engineering led to increased production of endocrocin and emodin, highlighting the potential of metabolic engineering for efficient production of these compounds (Sun et al., 2019).

4. Redundant Synthesis in Fungi

In Aspergillus fumigatus, two distinct secondary metabolite clusters, trypacidin (tpc) and endocrocin (enc), contribute to endocrocin production. The redundancy in the synthesis pathways of endocrocin in fungi suggests diverse biological roles and evolutionary significance (Throckmorton et al., 2016).

properties

CAS RN

481-70-9

Product Name

Endocrocin

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C16H10O7/c1-5-2-7-12(14(20)10(5)16(22)23)15(21)11-8(13(7)19)3-6(17)4-9(11)18/h2-4,17-18,20H,1H3,(H,22,23)

InChI Key

UZOHDKGTYVTYDZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Canonical SMILES

CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Other CAS RN

481-70-9

synonyms

endocrocin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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